molecular formula C15H17NO2 B12064946 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline CAS No. 51690-66-5

4-{4-[(Propan-2-yl)oxy]phenoxy}aniline

Katalognummer: B12064946
CAS-Nummer: 51690-66-5
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: YEWZFJMTGZWDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{4-[(Propan-2-yl)oxy]phenoxy}aniline is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, featuring a phenoxy group substituted with a propan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline typically involves the reaction of 4-aminophenol with 4-isopropylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nitration: of 4-aminophenol to form 4-nitrophenol.

    Reduction: of 4-nitrophenol to 4-aminophenol.

    Etherification: of 4-aminophenol with 4-isopropylphenol using a catalyst like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-{4-[(Propan-2-yl)oxy]phenoxy}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-{4-[(Propan-2-yl)oxy]phenoxy}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{4-[(Propan-2-yl)oxy]phenoxy}phenol
  • 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
  • 4-{4-[(Propan-2-yl)oxy]phenoxy}benzaldehyde

Uniqueness

4-{4-[(Propan-2-yl)oxy]phenoxy}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Eigenschaften

CAS-Nummer

51690-66-5

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

4-(4-propan-2-yloxyphenoxy)aniline

InChI

InChI=1S/C15H17NO2/c1-11(2)17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-11H,16H2,1-2H3

InChI-Schlüssel

YEWZFJMTGZWDJS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.